Ervamycine

Description

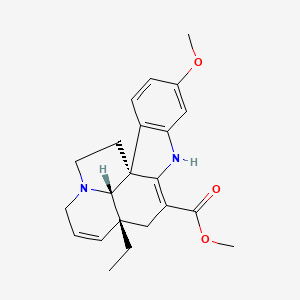

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,12R,19S)-12-ethyl-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-4-21-8-5-10-24-11-9-22(20(21)24)16-7-6-14(26-2)12-17(16)23-18(22)15(13-21)19(25)27-3/h5-8,12,20,23H,4,9-11,13H2,1-3H3/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXBRBWRPNGGEZ-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301032205 | |

| Record name | 16-Methoxytabersonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27773-39-3 | |

| Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-16-methoxy-, methyl ester, (5α,12R,19α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27773-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Methoxytabersonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERVAMYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX294XSR6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Spiramycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramycin (B21755), a 16-membered macrolide antibiotic, exerts its antimicrobial effect by inhibiting bacterial protein synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of Spiramycin. It details its interaction with the bacterial ribosome, the consequential effects on peptide elongation and translocation, and the kinetic parameters governing this interaction. Furthermore, this guide presents a compilation of its activity against various microorganisms and outlines the detailed experimental protocols used to elucidate its mechanism.

Introduction

Spiramycin is a macrolide antibiotic produced by Streptomyces ambofaciens.[1] Structurally, it is characterized by a 16-membered lactone ring glycosidically linked to two amino sugars, mycaminose (B1220238) and forosamine, and a neutral sugar, mycarose (B1676882).[2] Its primary clinical utility is against Gram-positive bacteria and certain Gram-negative cocci, as well as some protozoa like Toxoplasma gondii.[1][3] The action of Spiramycin is predominantly bacteriostatic, but it can be bactericidal at higher concentrations against highly susceptible strains.[4] This document serves as a comprehensive resource on the core mechanism of action of Spiramycin for professionals in the fields of microbiology, pharmacology, and drug development.

Molecular Mechanism of Action

The primary molecular target of Spiramycin is the 50S subunit of the bacterial ribosome.[4] By binding to this subunit, Spiramycin effectively stalls protein synthesis, a process crucial for bacterial growth and replication.[5]

Binding to the 50S Ribosomal Subunit

Spiramycin binds with high affinity and a 1:1 stoichiometry to the large (50S) ribosomal subunit.[5] The binding site is located within the polypeptide exit tunnel, near the peptidyl transferase center (PTC).[2][6] Structural and biochemical studies have identified key interactions with the 23S rRNA. The common binding site for macrolides is around nucleotide A2058, while the mycarose moiety of the disaccharide at position 5 of the lactone ring extends towards and affects U2506 in the central loop of domain V.[2] This disaccharide is essential for the inhibition of peptide bond formation.[2] A study on the interaction of Spiramycin with a ribosomal complex from Escherichia coli calculated an apparent overall dissociation constant (Kd) of 1.8 nM, indicating a very tight binding.[7]

Inhibition of Protein Synthesis

The binding of Spiramycin within the polypeptide exit tunnel leads to the inhibition of protein synthesis primarily by obstructing the elongation of the nascent polypeptide chain.[4] This leads to a key, and somewhat debated, mechanistic outcome: the stimulation of peptidyl-tRNA dissociation from the ribosome during translocation.[5][8]

The process can be broken down as follows:

-

Binding: Spiramycin enters the polypeptide exit tunnel and binds to its specific site on the 23S rRNA.

-

Steric Hindrance: As the nascent polypeptide chain is synthesized and attempts to pass through the exit tunnel, its progression is blocked by the bound Spiramycin molecule.

-

Inhibition of Translocation: This steric hindrance inhibits the critical translocation step, where the ribosome moves along the mRNA to the next codon.[4]

-

Peptidyl-tRNA Dissociation: The stalled ribosome is unstable, leading to the premature dissociation of the peptidyl-tRNA (the tRNA carrying the incomplete polypeptide chain) from the P-site of the ribosome.[5][8]

-

Cessation of Protein Synthesis: The loss of the peptidyl-tRNA terminates the synthesis of that particular protein. The accumulation of these events leads to a bacteriostatic effect.[4]

Some 16-membered macrolides, including Spiramycin, also interfere with peptide bond formation by perturbing the accommodation of the aminoacyl-tRNA at the A-site of the ribosome.[9]

dot

Caption: Molecular mechanism of Spiramycin action on the bacterial ribosome.

Quantitative Data

The efficacy of Spiramycin is quantified by its binding affinity to the ribosome and its minimum inhibitory concentration (MIC) against various pathogens.

Table 1: Binding Affinity of Spiramycin

| Parameter | Value | Organism | Reference |

| Apparent Dissociation Constant (Kd) | 1.8 nM | Escherichia coli | [7] |

Table 2: Minimum Inhibitory Concentrations (MICs) of Spiramycin

| Organism | Strain | MIC Range (µg/mL) | Notes | Reference |

| Staphylococcus aureus | Clinical Isolates (Erythromycin-sensitive) | 16-32 times less sensitive than Erythromycin (B1671065) | - | [10] |

| Streptococcus pneumoniae | - | Similar to Erythromycin | Active against strains with inducible erythromycin resistance | [11] |

| Legionella pneumophila | - | - | Considered for treatment | [3][12] |

| Chlamydia trachomatis | - | 0.025 - 2.0 | Good in-vitro activity | [13] |

| Mycoplasma pneumoniae | - | - | Used in treatment | [14] |

| Toxoplasma gondii | RH strain (Type I) | Limited in-vivo effect | Used to prevent congenital toxoplasmosis | [8][9] |

| Toxoplasma gondii | Me49 strain (Type II) | Effective in reducing brain cyst burden | - | [8] |

Experimental Protocols

The mechanism of Spiramycin has been elucidated through a variety of in-vitro techniques. Detailed methodologies for key experiments are provided below.

Ribosome Binding Assay (RNA Footprinting)

This protocol is adapted from methodologies used for macrolide antibiotics to determine their binding site on the ribosome.[6]

-

Objective: To identify the specific nucleotides of the 23S rRNA that interact with Spiramycin.

-

Principle: The binding of Spiramycin to the ribosome protects the interacting rRNA nucleotides from chemical modification. These protected sites are then identified by primer extension.

-

Methodology:

-

Ribosome Preparation: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600) by sucrose (B13894) gradient centrifugation.

-

Binding Reaction:

-

Incubate 200 nM of isolated 70S ribosomes for 10 minutes at 37°C, followed by 10 minutes at 20°C in 50 µL of modification buffer (e.g., 80 mM potassium cacodylate pH 7.2, 100 mM NH4Cl, 20 mM MgCl2, 1 mM DTT).

-

Add Spiramycin to a final concentration of 5 µM and incubate for an additional 15 minutes at 37°C. A control reaction without the antibiotic is run in parallel.

-

-

Chemical Modification:

-

Treat the ribosome-antibiotic complexes with a chemical modifying agent, such as dimethyl sulfate (B86663) (DMS) or 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMCT), at 37°C. The reaction time and concentration of the modifying agent must be optimized to ensure, on average, no more than one modification per rRNA molecule.

-

-

RNA Extraction: Stop the modification reaction and extract the total rRNA from the ribosomes using a phenol-chloroform extraction followed by ethanol (B145695) precipitation.

-

Primer Extension:

-

Anneal a 32P-labeled DNA primer complementary to a region of the 23S rRNA downstream of the expected binding site.

-

Perform reverse transcription using reverse transcriptase. The enzyme will stop at the nucleotide preceding the chemically modified base.

-

-

Analysis:

-

Separate the resulting cDNA fragments on a sequencing gel alongside a dideoxy sequencing ladder generated with the same primer.

-

Sites protected by Spiramycin will show a diminished or absent band in the primer extension products compared to the no-antibiotic control.

-

-

In Vitro Protein Synthesis Inhibition Assay

This protocol describes a cell-free transcription-translation system to quantify the inhibitory effect of Spiramycin on protein synthesis.[15]

-

Objective: To determine the IC50 of Spiramycin for protein synthesis.

-

Principle: A coupled in vitro transcription-translation (IVTT) system is used to express a reporter gene (e.g., luciferase). The inhibition of protein synthesis by Spiramycin is measured as a decrease in the reporter signal.

-

Methodology:

-

System Preparation: Use a commercial E. coli S30 extract-based IVTT kit.

-

Reaction Setup:

-

In a microcentrifuge tube or 96-well plate, combine the S30 extract, reaction buffer, amino acid mix, and a plasmid DNA template encoding firefly luciferase.

-

Prepare a stock solution of Spiramycin in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

Add 1 µL of each Spiramycin dilution to the reaction mixtures. Include a "no inhibitor" control containing only the solvent. Ensure the final solvent concentration is constant across all reactions and does not exceed 1% (v/v).

-

-

Incubation: Incubate the reactions at 37°C for 1-2 hours.

-

Quantification:

-

Add a luciferase assay reagent to each reaction.

-

Measure the luminescence using a luminometer.

-

-

Analysis:

-

Plot the luminescence signal against the logarithm of the Spiramycin concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of Spiramycin that inhibits luciferase synthesis by 50%.

-

-

Peptidyl-tRNA Dissociation Assay (Toeprinting)

This assay can be used to demonstrate Spiramycin-induced ribosome stalling, which is a precursor to peptidyl-tRNA drop-off.[2][16]

-

Objective: To map the precise location of ribosome stalling on an mRNA template in the presence of Spiramycin.

-

Principle: A stalled ribosome on an mRNA template will block the progression of reverse transcriptase during a primer extension reaction, creating a truncated cDNA product (a "toeprint").

-

Methodology:

-

In Vitro Translation:

-

Set up an in vitro translation reaction using a cell-free system and a specific mRNA template (e.g., ermDL leader sequence).

-

Add Spiramycin at a concentration known to inhibit protein synthesis.

-

Initiate translation and allow it to proceed for a short period to allow ribosomes to engage with the mRNA and stall.

-

-

Primer Extension:

-

Anneal a fluorescently or radioactively labeled DNA primer to the 3' end of the mRNA, downstream of the potential stalling site.

-

Add reverse transcriptase and dNTPs to the reaction. The enzyme will synthesize a cDNA strand complementary to the mRNA.

-

-

Analysis:

-

When the reverse transcriptase encounters the stalled ribosome, it will terminate, producing a cDNA fragment whose length corresponds to the distance from the primer to the edge of the ribosome.

-

Denature the reaction products and separate them by size using a sequencing gel or capillary electrophoresis.

-

The appearance of a specific band (the toeprint) in the Spiramycin-treated sample, which is absent or reduced in the control, indicates the site of ribosome stalling.

-

-

dot

Caption: Experimental workflow for elucidating Spiramycin's mechanism of action.

Conclusion

Spiramycin's mechanism of action is a well-defined process centered on its high-affinity binding to the 50S ribosomal subunit within the polypeptide exit tunnel. This interaction sterically hinders the passage of the nascent polypeptide chain, inhibiting translocation and promoting the dissociation of peptidyl-tRNA. This cascade of events effectively terminates protein synthesis, leading to the inhibition of bacterial growth. The detailed understanding of this mechanism, supported by robust quantitative data and sophisticated experimental protocols, provides a solid foundation for its clinical application and for the future development of novel macrolide antibiotics.

References

- 1. Activity of spiramycin against Toxoplasma gondii in vitro, in experimental infections and in human infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of spiramycin and erythromycin in the treatment of experimental guinea pig legionellosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. integratedsci.com.au [integratedsci.com.au]

- 5. Activity of spiramycin against chlamydia, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction between the antibiotic spiramycin and a ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effectiveness of spiramycin in murine models of acute and chronic toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spiramycin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 10. Sub-inhibitory and post-antibiotic effects of spiramycin and erythromycin on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]

- 12. Efficacy of intravenous spiramycin in the treatment of severe Legionnaires' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. [Experience in treatment of Mycoplasma pneumoniae with acetylspiramycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Macrolide antibiotics allosterically predispose the ribosome for translation arrest - PMC [pmc.ncbi.nlm.nih.gov]

Spiramycin: A Technical Guide to its Discovery, Biosynthesis, and Production from Streptomyces ambofaciens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramycin (B21755), a 16-membered macrolide antibiotic, has been a subject of significant scientific interest since its discovery as a product of the soil bacterium Streptomyces ambofaciens.[1] This technical guide provides a comprehensive overview of Spiramycin, covering its historical discovery, the intricate details of its biosynthesis, the methodologies for its production through fermentation, and the protocols for its subsequent isolation and purification. The guide also delves into its mechanism of action as a potent inhibitor of bacterial protein synthesis. Quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for research, development, and application purposes.

Discovery and Origin

Spiramycin was first isolated in 1954 from the fermentation broth of Streptomyces ambofaciens, a Gram-positive, filamentous bacterium found in the soil. The discovery was a result of systematic screening programs for new antimicrobial agents. Oral preparations of Spiramycin have been in use since 1955, with parenteral forms being introduced in 1987.[1] It is primarily effective against Gram-positive bacteria, some Gram-negative cocci, and other pathogens like Mycoplasma, Chlamydia, and Toxoplasma gondii.[1]

Biosynthesis of Spiramycin

The biosynthesis of Spiramycin in S. ambofaciens is a complex process orchestrated by a large gene cluster. The molecule consists of a 16-membered polyketide lactone ring, known as platenolide, which is synthesized by a type I polyketide synthase (PKS).[2][3] To this core structure, three deoxyhexose sugars—mycaminose (B1220238), forosamine, and mycarose—are sequentially attached.[2][3]

The entire spiramycin biosynthetic gene cluster has been cloned and sequenced, revealing the genes responsible for the PKS, the sugar biosynthetic pathways, the glycosyltransferases that attach the sugars, and regulatory genes that control the expression of the cluster.[2]

Regulatory Pathway

The production of Spiramycin is controlled by a cascade of regulatory proteins. Gene expression analysis has shown that several regulatory genes within the cluster, such as srmR (srm22) and srm40, are crucial for the activation of the biosynthetic genes.[2][4] The disruption of these genes leads to the elimination of Spiramycin production, while their overexpression can increase the yield.[2] The regulatory protein Srm22 is required for the expression of Srm40, which in turn acts as a pathway-specific activator for most of the other biosynthetic genes.[2][4]

Biosynthetic Pathway

The core of the Spiramycin molecule is the platenolide ring, which undergoes a series of modifications and glycosylations. Three specific glycosyltransferases are responsible for attaching the sugar moieties in a specific order: mycaminose first, followed by forosamine, and finally mycarose.[3] The attachment of these sugars is critical for the antibiotic's biological activity.[3]

References

- 1. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Regulation of the Biosynthesis of the Macrolide Antibiotic Spiramycin in Streptomyces ambofaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycosylation Steps during Spiramycin Biosynthesis in Streptomyces ambofaciens: Involvement of Three Glycosyltransferases and Their Interplay with Two Auxiliary Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Composition of Spiramycin I, II, and III

Spiramycin (B21755) is a 16-membered macrolide antibiotic complex produced by the fermentation of Streptomyces ambofaciens.[1][2] It is a broad-spectrum antibiotic effective against a variety of Gram-positive and some Gram-negative bacteria, as well as certain parasites like Toxoplasma gondii.[1][3] Commercially, spiramycin is a mixture of three primary, structurally related compounds: Spiramycin I, II, and III, with Spiramycin I being the most abundant component.[2][4] This guide provides a detailed examination of the chemical structure, composition, and analytical methodologies for these three key components.

Core Chemical Structure

The fundamental structure of all spiramycin variants consists of a 16-membered macrocyclic lactone ring, known as platenolide. Attached to this core are three distinct deoxy sugars: mycaminose, forosamine, and mycarose (B1676882), which are crucial for its biological activity.[5] The antibiotic's mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][6]

The differentiation between Spiramycin I, II, and III arises from the nature of the acyl group substituted at the C-3 hydroxyl position of the mycarose sugar moiety.[7]

-

Spiramycin I: The R-group is a hydrogen atom (-H).

-

Spiramycin II: The R-group is an acetyl group (-COCH₃).

-

Spiramycin III: The R-group is a propionyl group (-COCH₂CH₃).

Chemical Composition and Physicochemical Properties

The relative proportion of Spiramycin I, II, and III can vary depending on the manufacturing source, but typically Spiramycin I is the major component.[4] The different acyl groups result in distinct molecular weights and slightly varied physicochemical properties for each component.

Table 1: Quantitative Properties of Spiramycin I, II, and III

| Property | Spiramycin I | Spiramycin II | Spiramycin III |

| Molecular Formula | C₄₃H₇₄N₂O₁₄[2][3] | C₄₅H₇₆N₂O₁₅ | C₄₆H₇₈N₂O₁₅ |

| Formula Weight ( g/mol ) | 843.07[7] | 885.11[7] | 899.14[7] |

| R-Group | -H | -COCH₃ (Acetyl) | -COCH₂CH₃ (Propionyl) |

| Melting Point (°C) | 134-137[1] | 130-133[1] | 128-131[1] |

| Specific Optical Rotation | -96° (at 20°C/D)[1] | -86° (at 20°C/D)[1] | N/A |

Note: Molecular formulas for Spiramycin II and III were derived from the base structure of Spiramycin I and the addition of their respective acyl groups.

Experimental Protocols

The separation, identification, and quantification of the individual spiramycin components are critical for quality control, pharmacokinetic studies, and residue analysis. Various analytical techniques are employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the separation and quantification of spiramycin components in various matrices, including pharmaceutical formulations and biological samples.[6][7][8]

-

Principle: The method utilizes a reversed-phase column to separate the spiramycin components based on their differential partitioning between the stationary phase and a mobile phase. Detection is typically performed using an ultraviolet (UV) detector.

-

Sample Preparation:

-

For tissue samples, homogenization is followed by extraction with an organic solvent (e.g., methanol (B129727) or acetonitrile).[8][9]

-

For milk or plasma, samples may be diluted with a buffer and subjected to solid-phase extraction (SPE) for cleanup and concentration.[7][9]

-

Protein precipitation is often necessary for biological samples.[9]

-

-

Chromatographic Conditions (General Example):

-

Column: C18 reversed-phase column (e.g., 5 µm, 250 x 4.6 mm).[6]

-

Mobile Phase: A gradient or isocratic mixture of an acidic aqueous solution (e.g., 0.05 M phosphoric acid) and an organic solvent like acetonitrile.[6] A common ratio is 75:25 (v/v) of aqueous to organic phase.[6]

-

Flow Rate: Typically 1.0 - 1.5 mL/min.[6]

-

Detection: UV detection at a wavelength of 231 or 232 nm.[6][7]

-

Temperature: Column temperature is often maintained around 35°C.[6]

-

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective preparative technique for separating the main components of spiramycin from a mixture.[10]

-

Principle: This is a liquid-liquid partition chromatography method that does not use a solid support matrix, thus avoiding irreversible adsorption of the sample. Separation occurs between two immiscible liquid phases.

-

Methodology:

-

A two-phase solvent system is prepared. A successful system for spiramycin separation is composed of n-hexane-ethyl acetate-methanol-water (3:6:5:5 v/v/v/v).[10]

-

A 25 mg sample of the spiramycin mixture is dissolved in the solvent system.[10]

-

The sample is subjected to HSCCC separation.

-

Collected fractions are analyzed by HPLC and mass spectrometry to confirm purity and identity.[10]

-

This method has been shown to yield Spiramycin I, II, and III with purities of 98.2%, 92.3%, and 97.4%, respectively.[10]

-

Mass Spectrometry (MS)

MS, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the confirmation and highly sensitive quantification of spiramycin and its metabolites.[9][11]

-

Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for precise identification and quantification.

-

Methodology:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[9][11]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each spiramycin component and any internal standards (e.g., Spiramycin-d3).[9][12]

-

Application: LC-MS/MS is the method of choice for determining residue levels in animal-derived products like milk and tissues, with limits of detection (LOD) often below 1.0 µg/kg.[9][11]

-

References

- 1. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spiramycin | 8025-81-8 [chemicalbook.com]

- 3. goldbio.com [goldbio.com]

- 4. mdpi.com [mdpi.com]

- 5. Spiramycin [sitem.herts.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. fao.org [fao.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Separation of spiramycin components using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of spiramycin and neospiramycin antibiotic residues in raw milk using LC/ESI-MS/MS and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Spiramycin: A Technical Examination of its Bacteriostatic and Bactericidal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramycin (B21755), a 16-membered macrolide antibiotic, has long been a subject of interest due to its primary classification as a bacteriostatic agent, with evidence of bactericidal activity under specific conditions. This technical guide provides an in-depth analysis of the bacteriostatic versus bactericidal properties of Spiramycin. It consolidates available quantitative data on its in vitro activity, details the experimental protocols for determining its efficacy, and visually represents its mechanism of action and relevant experimental workflows. This document aims to serve as a comprehensive resource for researchers and professionals involved in the study and development of antimicrobial agents.

Introduction

Spiramycin, produced by Streptomyces ambofaciens, is a macrolide antibiotic with a broad spectrum of activity, particularly against Gram-positive bacteria and certain protozoa.[1] Its primary mechanism of action involves the inhibition of bacterial protein synthesis.[2][3] While generally regarded as bacteriostatic, meaning it inhibits bacterial growth and reproduction, Spiramycin can exhibit bactericidal (bacteria-killing) effects at higher concentrations against highly susceptible strains.[2][4][5] This dual-action nature necessitates a thorough understanding of the conditions that favor each type of activity.

The distinction between bacteriostatic and bactericidal action is crucial in drug development and clinical application. It is quantitatively assessed by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium, while the MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, whereas a ratio > 4 suggests bacteriostatic activity.

This guide will delve into the available data for Spiramycin's MIC and MBC values against various pathogens, provide detailed methodologies for these determinations, and offer visual representations of the underlying molecular and experimental processes.

Mechanism of Action

Spiramycin exerts its antimicrobial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S subunit of the bacterial ribosome.[2] This binding event interferes with the translocation step of protein synthesis, where the ribosome moves along the messenger RNA (mRNA) template.[4] By obstructing this movement, Spiramycin effectively halts the elongation of the polypeptide chain.[2]

Furthermore, there is evidence to suggest that Spiramycin, along with other macrolides, stimulates the dissociation of peptidyl-tRNA from the ribosome during translocation. This premature release of unfinished peptides further disrupts protein synthesis and contributes to the overall inhibitory effect.

Caption: Spiramycin's mechanism of action on the bacterial ribosome.

Quantitative Data: MIC and MBC Values

The following tables summarize the available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for Spiramycin against a selection of clinically relevant microorganisms. It is important to note that these values have been compiled from various studies and may not be directly comparable due to potential variations in experimental methodologies.

Table 1: Spiramycin Activity Against Gram-Positive Bacteria

| Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Primarily Bacteriostatic/Bactericidal |

| Staphylococcus aureus | 16-32 times less sensitive than erythromycin (B1671065) | 4-8 times higher than erythromycin | Not explicitly stated, but higher than erythromycin | Primarily Bacteriostatic[2][5] |

| Streptococcus pyogenes | Data not available | Data not available | Data not available | Susceptible to Spiramycin[1] |

| Streptococcus pneumoniae | Data not available | Data not available | Data not available | Data not available |

Table 2: Spiramycin Activity Against Other Bacteria and Protozoa

| Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Primarily Bacteriostatic/Bactericidal |

| Mycoplasma pneumoniae | 0.25 (example) | 16 | 64 | Bacteriostatic[4] |

| Chlamydia trachomatis | Exhibits good in-vitro activity | Data not available | Data not available | Primarily Bacteriostatic[6] |

| Legionella pneumophila | Data not available | Data not available | Data not available | Susceptible to Spiramycin[7][8] |

| Campylobacter jejuni | Data not available | Data not available | Data not available | Data not available |

| Toxoplasma gondii | Inhibitory effect observed | Not typically bactericidal | Not applicable | Primarily Parasitostatic[9][10] |

Note: The data for Staphylococcus aureus is presented relative to erythromycin as per the cited source. A specific MBC/MIC ratio was not provided.

Experimental Protocols

The determination of MIC and MBC values is critical for assessing the antimicrobial activity of compounds like Spiramycin. The broth microdilution method is a standardized and widely accepted protocol.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium.

Materials:

-

Pure culture of the test microorganism

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Spiramycin stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a suspension of the test organism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Antibiotic Dilution: Perform serial two-fold dilutions of the Spiramycin stock solution in MHB directly in the wells of a 96-well plate.

-

Inoculation: Further dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add the diluted inoculum to each well containing the Spiramycin dilutions.

-

Controls: Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of Spiramycin at which there is no visible growth (turbidity) of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined by subculturing from the clear wells of the MIC test.

Procedure:

-

Following the determination of the MIC, take a fixed volume (e.g., 10 µL) from each well that showed no visible growth.

-

Spot-inoculate the aliquot onto a sterile, antibiotic-free agar (B569324) plate (e.g., Mueller-Hinton Agar).

-

Incubate the agar plate at 35-37°C for 18-24 hours.

-

Interpretation: The MBC is the lowest concentration of Spiramycin that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the agar plate.

Caption: Experimental workflow for determining MIC and MBC.

Discussion

The compiled data, although not exhaustive, supports the general classification of Spiramycin as a primarily bacteriostatic agent. The significantly high MBC/MIC ratio observed for Mycoplasma pneumoniae is a clear indicator of its static effect against this pathogen.[4] For Staphylococcus aureus, while a precise ratio is not provided, the description of MBCs being considerably higher than MICs also points towards a bacteriostatic action.[2][5]

The lack of comprehensive MBC data for many susceptible organisms is a notable gap in the literature. This highlights the need for further research to fully characterize the bactericidal potential of Spiramycin against a broader range of pathogens and under varying experimental conditions. Such studies would be invaluable for optimizing its clinical use and for informing the development of new macrolide antibiotics.

The in vivo efficacy of Spiramycin can be influenced by its pharmacokinetic properties, including its ability to achieve high concentrations in tissues.[11] This may contribute to its clinical effectiveness even when in vitro studies suggest a primarily bacteriostatic effect.

Conclusion

Spiramycin's antimicrobial activity is predominantly bacteriostatic, achieved through the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. While it can exhibit bactericidal effects at higher concentrations against susceptible strains, the available quantitative data, particularly the high MBC/MIC ratios for certain organisms, reinforces its classification as a bacteriostatic agent. The detailed experimental protocols provided in this guide offer a standardized approach for further investigation into the bacteriostatic and bactericidal properties of Spiramycin and other antimicrobial compounds. Future research should focus on generating more comprehensive MBC data across a wider range of clinically relevant bacteria to better delineate the conditions under which Spiramycin's bactericidal potential can be harnessed.

References

- 1. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sub-inhibitory and post-antibiotic effects of spiramycin and erythromycin on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interlaboratory study comparing the microbiological potency of spiramycins I, II and III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Study of bactericidal effect of the spiramycin and minocycline on Mycoplasma pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 6. Activity of spiramycin against chlamydia, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy of spiramycin on experimental airborne legionellosis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of spiramycin and erythromycin in the treatment of experimental guinea pig legionellosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activity of spiramycin against Toxoplasma gondii in vitro, in experimental infections and in human infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effectiveness of spiramycin in murine models of acute and chronic toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spiramycin: a reappraisal of its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

Spiramycin's In-Vitro Activity: A Technical Guide to its Spectrum Against Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro antibacterial spectrum of spiramycin (B21755), a macrolide antibiotic. It is designed to be a comprehensive resource, offering quantitative data on its efficacy against a range of Gram-positive and Gram-negative bacteria, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows.

Introduction to Spiramycin

Spiramycin is a 16-membered ring macrolide antibiotic derived from Streptomyces ambofaciens.[1] Primarily exhibiting a bacteriostatic action, spiramycin inhibits bacterial protein synthesis, thereby arresting microbial growth.[1] In certain conditions and against highly susceptible strains, it can also exert bactericidal effects. This guide focuses on its direct antibacterial properties as observed in in-vitro settings.

Spectrum of Activity

Spiramycin demonstrates a broad spectrum of activity, primarily targeting Gram-positive bacteria. Its efficacy against Gram-negative bacteria is more limited, with notable exceptions.

Gram-Positive Bacteria

Spiramycin is effective against a wide array of Gram-positive cocci and bacilli. This includes clinically significant pathogens such as Staphylococcus aureus, various Streptococcus species, and Enterococcus species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The MIC50 and MIC90 values indicate the MIC required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: In-Vitro Activity of Spiramycin Against Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | Varies by study | 0.5 - 2 | 1 - 4 | 0.12 - >128 |

| Staphylococcus aureus (Methicillin-resistant) | Varies by study | 1 - 4 | 2 - 16 | 0.25 - >128 |

| Streptococcus pyogenes (Group A) | Varies by study | 0.12 - 0.5 | 0.25 - 1 | ≤0.06 - >8 |

| Streptococcus pneumoniae | Varies by study | 0.25 - 1 | 1 - 4 | ≤0.06 - >16 |

| Enterococcus faecalis | Varies by study | 1 - 8 | 4 - 32 | 0.5 - >64 |

| Enterococcus faecium | Varies by study | 8 - 32 | 16 - >64 | 1 - >128 |

Note: MIC values can vary between studies due to differences in testing methodologies and geographical locations of bacterial isolates.

Gram-Negative Bacteria

The activity of spiramycin against Gram-negative bacteria is generally limited. This is primarily due to the outer membrane of Gram-negative bacteria, which acts as a permeability barrier to many antibiotics, including macrolides. However, spiramycin does show activity against some Gram-negative cocci and other specific species. Organisms such as Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae) and Pseudomonas aeruginosa are typically resistant.

Table 2: In-Vitro Activity of Spiramycin Against Gram-Negative Bacteria

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Haemophilus influenzae | Varies by study | 2 - 8 | 4 - 16 | 0.5 - >32 |

| Moraxella catarrhalis | Varies by study | 0.12 - 0.5 | 0.25 - 1 | ≤0.06 - 2 |

| Neisseria gonorrhoeae | Varies by study | 0.5 - 2 | 1 - 4 | 0.12 - >16 |

| Escherichia coli | Varies by study | >64 | >64 | 16 - >256 |

| Klebsiella pneumoniae | Varies by study | >64 | >64 | 32 - >256 |

| Pseudomonas aeruginosa | Varies by study | >128 | >128 | 64 - >512 |

Note: MIC values can vary between studies due to differences in testing methodologies and geographical locations of bacterial isolates.

Mechanism of Action

Spiramycin exerts its antibacterial effect by inhibiting protein synthesis. This is achieved through its binding to the 50S subunit of the bacterial ribosome. This interaction blocks the exit tunnel for the growing polypeptide chain, leading to the premature dissociation of the peptidyl-tRNA from the ribosome. This disruption of protein synthesis ultimately halts bacterial growth.

Caption: Spiramycin binds to the 50S ribosomal subunit, inhibiting protein synthesis.

Experimental Protocols: Broth Microdilution for MIC Determination

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of spiramycin using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07.[2][3][4]

Materials

-

Spiramycin analytical standard

-

96-well microtiter plates (U-bottom)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolates for testing

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Multichannel pipette

-

Sterile pipette tips

-

Incubator (35°C ± 2°C)

Preparation of Spiramycin Stock Solution

-

Accurately weigh a sufficient amount of spiramycin powder.

-

Dissolve the powder in a suitable solvent (e.g., ethanol (B145695) or dimethyl sulfoxide, depending on solubility) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Further dilute the stock solution in CAMHB to create a working stock solution at twice the highest desired final concentration in the microtiter plate.

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation. A common dilution is 1:100 followed by a 1:2 dilution upon inoculation.

Broth Microdilution Procedure

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the spiramycin working stock solution to the first column of wells.

-

Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a range of spiramycin concentrations.

-

The eleventh column will serve as the growth control (no antibiotic), and the twelfth column will be the sterility control (no bacteria).

-

Inoculate each well (columns 1-11) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

Interpretation of Results

-

After incubation, examine the plate for bacterial growth (turbidity or a pellet at the bottom of the well).

-

The MIC is the lowest concentration of spiramycin that completely inhibits visible growth of the organism as detected by the unaided eye.

-

The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

Caption: Workflow for determining MIC using the broth microdilution method.

Conclusion

Spiramycin remains a relevant antibiotic with a well-defined spectrum of activity, particularly against Gram-positive pathogens. Its utility against certain Gram-negative organisms is limited. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in the ongoing evaluation and potential application of spiramycin in various clinical and research settings. Accurate and standardized susceptibility testing, as outlined by CLSI, is crucial for the appropriate use of this antimicrobial agent.

References

Molecular Basis of Spiramycin Binding to the 50S Ribosomal Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramycin (B21755), a 16-membered macrolide antibiotic, exerts its bacteriostatic effect by targeting the bacterial 50S ribosomal subunit, thereby inhibiting protein synthesis. This technical guide provides an in-depth analysis of the molecular interactions governing spiramycin's binding, its mechanism of action, and the experimental methodologies used to elucidate these details. High-resolution structural data reveals that spiramycin binds within the nascent polypeptide exit tunnel (NPET), adjacent to the peptidyl transferase center (PTC). A key interaction involves the formation of a reversible covalent bond between the antibiotic and nucleotide A2062 (E. coli numbering) of the 23S rRNA. Furthermore, the disaccharide moiety of spiramycin extends towards the PTC, sterically hindering the elongation of the nascent polypeptide chain and promoting the dissociation of peptidyl-tRNA. This document summarizes the critical binding determinants, presents quantitative binding data, and details the experimental protocols crucial for studying such antibiotic-ribosome interactions.

Introduction

The ribosome is a primary target for a multitude of antibiotics, making the study of drug-ribosome interactions a cornerstone of antimicrobial drug development. Spiramycin, a macrolide produced by Streptomyces ambofaciens, is effective against a range of Gram-positive bacteria.[1][2] Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis.[3] Spiramycin binds with a 1:1 stoichiometry to the 50S ribosomal subunit, where it obstructs the passage of the growing polypeptide chain.[1][2] This guide delves into the precise molecular basis of this interaction, leveraging structural and biochemical data to provide a comprehensive overview for researchers in the field.

Spiramycin Binding Site and Molecular Interactions

High-resolution X-ray crystallography of spiramycin in complex with the Haloarcula marismortui 50S ribosomal subunit (PDB ID: 1KD1) has provided a detailed view of its binding site.[1][3] Spiramycin lodges itself within the nascent polypeptide exit tunnel (NPET), a universal feature of the large ribosomal subunit through which newly synthesized proteins emerge.[1]

The binding pocket is predominantly formed by domain V of the 23S rRNA, with several key nucleotides playing a critical role in the interaction. The most notable interaction is a reversible covalent bond formed between the ethylaldehyde substituent at the C6 position of spiramycin's lactone ring and the N6 amino group of adenine (B156593) A2103 (H. marismortui numbering, equivalent to A2062 in E. coli).[1][3] This covalent interaction significantly contributes to the stable binding of the antibiotic.

The lactone ring of spiramycin is positioned to make multiple van der Waals contacts with the hydrophobic surface of the tunnel wall. Additionally, the disaccharide branch attached to the C5 position of the lactone ring, which contains a mycarose (B1676882) moiety, extends towards the peptidyl transferase center (PTC).[1][4] This extension is crucial for the inhibition of peptide bond formation, as it sterically interferes with the proper positioning of the acceptor (A-site) tRNA and the growing polypeptide chain.[4] Specifically, the mycarose sugar is positioned near the conserved nucleotide U2506.[4]

Quantitative Analysis of Spiramycin-Ribosome Binding

The affinity and kinetics of spiramycin binding to the ribosome have been characterized through biochemical assays. These quantitative parameters are essential for understanding the drug's potency and for the development of novel derivatives.

| Parameter | Value | Method | Organism | Reference |

| Association Rate Constant (kassoc) | 3.0 x 104 M-1s-1 | Kinetic Analysis (Puromycin Reaction) | Escherichia coli | [5] |

| Dissociation Rate Constant (kdissoc) | 5.0 x 10-5 s-1 | Kinetic Analysis (Puromycin Reaction) | Escherichia coli | [5] |

| Apparent Overall Dissociation Constant (Kd) | 1.8 nM | Calculation from kinetic constants | Escherichia coli | [5] |

Table 1: Quantitative Binding Data for Spiramycin and the 50S Ribosomal Subunit.

Mechanism of Action

Spiramycin's inhibition of protein synthesis is a multi-faceted process initiated by its binding to the 50S subunit. The primary mechanisms are:

-

Blockade of the Nascent Polypeptide Exit Tunnel (NPET): By physically occupying a significant portion of the NPET, spiramycin creates a steric hindrance that prevents the elongation of the nascent polypeptide chain beyond a few amino acids.[1][3] This leads to a premature termination of translation.

-

Inhibition of Translocation: The presence of spiramycin in the NPET interferes with the conformational changes in the ribosome that are necessary for the translocation of peptidyl-tRNA from the A-site to the P-site.[2]

-

Stimulation of Peptidyl-tRNA Dissociation: Spiramycin binding promotes the premature dissociation of peptidyl-tRNA from the ribosome.[2][6] This action effectively short-circuits the elongation cycle, leading to the release of incomplete peptides.

-

Interference with Peptidyl Transferase Activity: The mycarose-containing disaccharide side chain of spiramycin extends towards the PTC, where it can interfere with the catalysis of peptide bond formation.[4]

Figure 1: Mechanism of Action of Spiramycin.

Experimental Protocols

The elucidation of spiramycin's interaction with the ribosome relies on a combination of structural biology and biochemical techniques.

X-ray Crystallography of the Spiramycin-50S Complex

This method provides atomic-level detail of the binding site.

-

Ribosome Purification: 50S ribosomal subunits are purified from a suitable bacterial species (e.g., Haloarcula marismortui or Thermus thermophilus) through sucrose (B13894) gradient centrifugation.

-

Complex Formation: Purified 50S subunits are incubated with an excess of spiramycin to ensure saturation of the binding sites.

-

Crystallization: The spiramycin-50S complex is crystallized using vapor diffusion in sitting or hanging drops. Crystallization buffers typically contain a precipitant (e.g., PEG), salts, and buffering agents.[7]

-

Data Collection: Crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.[7]

-

Structure Determination: The structure is solved using molecular replacement, using a known ribosome structure as a search model, followed by model building and refinement.[7]

Figure 2: X-ray Crystallography Workflow.

In Vitro Translation Inhibition Assay

This assay quantifies the inhibitory effect of spiramycin on protein synthesis.

-

System Preparation: A cell-free transcription-translation system (e.g., PURE system or S30 extract) is prepared.[8]

-

Template Addition: A reporter gene (e.g., luciferase or GFP) under the control of a bacterial promoter is added to the system.

-

Inhibitor Titration: Varying concentrations of spiramycin are added to the reactions.

-

Incubation: The reactions are incubated at 37°C to allow for protein synthesis.

-

Quantification: The amount of reporter protein synthesized is quantified by measuring luminescence or fluorescence. The IC50 value (the concentration of spiramycin that inhibits protein synthesis by 50%) can then be determined.[8]

Puromycin Reaction

This assay assesses the inhibition of the peptidyl transferase reaction.

-

Ribosome Complex Formation: A 70S initiation complex is formed with a template mRNA (e.g., poly(U)) and an initiator tRNA carrying a labeled amino acid (e.g., N-acetyl-[3H]Phe-tRNA) in the P-site.[5]

-

Inhibitor Incubation: The ribosomal complex is incubated with spiramycin.

-

Puromycin Addition: Puromycin, a tRNA analog, is added to the reaction. If the peptidyl transferase center is active, the labeled aminoacyl group will be transferred to puromycin.

-

Product Extraction: The N-acetyl-[3H]Phe-puromycin product is extracted (e.g., with ethyl acetate) and quantified by scintillation counting.

-

Analysis: A decrease in product formation in the presence of spiramycin indicates inhibition of the peptidyl transferase reaction.[5]

Toeprinting Assay

This technique maps the precise location of ribosome stalling on an mRNA template induced by an antibiotic.

-

In Vitro Translation: A specific mRNA template is translated in a cell-free system in the presence and absence of spiramycin.

-

Primer Annealing: A radiolabeled DNA primer is annealed downstream of the expected stalling site.

-

Reverse Transcription: Reverse transcriptase is added to synthesize cDNA from the mRNA template. The enzyme will stop when it encounters the stalled ribosome.

-

Gel Electrophoresis: The cDNA products are resolved on a sequencing gel alongside a sequencing ladder of the same mRNA.

-

Stall Site Identification: The appearance of a specific band in the presence of spiramycin indicates the position on the mRNA where the ribosome has stalled, typically 15-17 nucleotides downstream from the P-site codon.

Figure 3: Logical Flow of a Toeprinting Assay.

Conclusion

The molecular basis of spiramycin's interaction with the 50S ribosomal subunit is well-defined, characterized by its binding within the nascent polypeptide exit tunnel and a unique covalent interaction with 23S rRNA. This binding leads to the inhibition of protein synthesis through multiple mechanisms, including steric hindrance of the growing polypeptide, inhibition of translocation, and promotion of peptidyl-tRNA dissociation. The detailed structural and quantitative data, coupled with the robust experimental methodologies outlined in this guide, provide a solid foundation for further research into macrolide antibiotics and the development of novel therapeutics to combat antibiotic resistance.

References

- 1. rcsb.org [rcsb.org]

- 2. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1kd1 - Co-crystal Structure of Spiramycin bound to the 50S Ribosomal Subunit of Haloarcula marismortui - Summary - Protein Data Bank Japan [pdbj.org]

- 4. Inhibition of the ribosomal peptidyl transferase reaction by the mycarose moiety of the antibiotics carbomycin, spiramycin and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction between the antibiotic spiramycin and a ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Preclinical Journey of Spiramycin: An In-Depth Technical Guide to its Pharmacokinetics and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of Spiramycin (B21755) in key preclinical models. By summarizing quantitative data, detailing experimental protocols, and visualizing complex information, this document serves as an essential resource for researchers and professionals involved in the development of this macrolide antibiotic.

Section 1: Quantitative Pharmacokinetic Data

The oral bioavailability and pharmacokinetic parameters of Spiramycin exhibit significant variability across different preclinical models. The following tables summarize the key quantitative data from studies in chickens, pigs, and rats, offering a comparative perspective.

Table 1: Oral Bioavailability of Spiramycin in Preclinical Models

| Animal Model | Oral Bioavailability (%) | Key Conditions |

| Chickens | 77.18% | Single dose |

| Pigs | 60% | Fasted state |

| 24% | Fed state | |

| Rats | Not Quantified | Generally reported as well-absorbed |

Table 2: Pharmacokinetic Parameters of Spiramycin Following Oral Administration

| Animal Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |

| Chickens | 17 | 4.78 | 2 | 23.11 ± 1.83 |

| Pigs (Fasted) | 55 | 5 | Not Specified | Not Specified |

| Pigs (Fed) | 55 | 1 | Not Specified | Not Specified |

| Rats | Not Specified | Not Specified | Not Specified | Not Specified |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve. Data are presented as mean ± standard deviation where available.

Section 2: Experimental Protocols

Understanding the methodologies employed in preclinical pharmacokinetic studies is crucial for the interpretation and replication of results. This section details the typical experimental protocols used to assess the oral bioavailability of Spiramycin.

Animal Models and Dosing

-

Chickens: Studies have utilized a parallel study design with healthy chickens. A single dose of 17 mg/kg has been administered orally to one group and intravenously to another.[1][2][3][4][5]

-

Pigs: Cross-over study designs have been employed with healthy pigs. Doses of 55 mg/kg orally and 10 mg/kg intravenously have been administered.[6] The oral administration has been tested under both fed and fasted conditions to assess the impact of food on absorption.[6]

Sample Collection and Analysis

-

Blood Sampling: Following administration, blood samples are collected at predetermined time points. For chickens, plasma samples were collected for up to 48 hours.[1][2][3][4][5]

-

Analytical Methods: The concentration of Spiramycin in plasma and tissue samples is quantified using validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques due to their sensitivity and specificity.[1][2][3][4][5]

Pharmacokinetic Analysis

The collected plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, and AUC. The oral bioavailability (F) is calculated using the following formula:

F (%) = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100

Section 3: Visualizing Key Processes

To further clarify the experimental and biological processes involved, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for determining the oral bioavailability of Spiramycin.

Spiramycin, like other macrolide antibiotics, exerts its therapeutic effect by inhibiting bacterial protein synthesis. This mechanism does not involve a complex signaling cascade but rather a direct interaction with the bacterial ribosome.

Caption: Simplified diagram of Spiramycin's mechanism of action.

Conclusion

This technical guide consolidates key findings on the pharmacokinetics and oral bioavailability of Spiramycin in preclinical models. The data reveals species-dependent variations and highlights the significant impact of feeding conditions on oral absorption in pigs. The provided experimental protocols and visualizations offer a clear framework for understanding the assessment of this important antibiotic. For drug development professionals, this information is critical for designing further preclinical and clinical studies, optimizing dosing regimens, and ultimately enhancing the therapeutic potential of Spiramycin.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacodynamics and pharmacokinetics of spiramycin and their clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e-lactancia.org [e-lactancia.org]

- 4. mdpi.com [mdpi.com]

- 5. Bioavailability of spiramycin and lincomycin after oral administration to fed and fasted pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [The pharmacokinetic studies on spiramycin and acetylspiramycin in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of spiramycin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spiramycin's Antiparasitic Activity Against Toxoplasma gondii: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiparasitic activity of spiramycin (B21755) against the obligate intracellular parasite Toxoplasma gondii. It covers the proposed mechanism of action, quantitative efficacy data from in vitro and in vivo studies, and detailed experimental protocols.

Core Concepts: Mechanism of Action

Spiramycin, a macrolide antibiotic, exerts its anti-toxoplasmic effect by inhibiting protein synthesis within the parasite.[1] The primary target is believed to be the ribosome of the apicoplast, a non-photosynthetic plastid organelle essential for parasite survival.[2][3] This organelle contains a circular genome and prokaryotic-like biochemical pathways, including its own protein synthesis machinery.[3]

Spiramycin binds to the 50S subunit of the apicoplast ribosome, which is structurally similar to bacterial ribosomes.[4][5][6] This binding event is thought to block the translocation step of protein synthesis, thereby halting the elongation of polypeptide chains.[1][4] The disruption of protein synthesis in the apicoplast leads to a delayed-death phenotype, where the parasite's growth is significantly inhibited in the second lytic cycle after drug exposure.[7] While the primary mechanism is considered bacteriostatic, at high concentrations, spiramycin can exhibit bactericidal activity.[1][6] Resistance to spiramycin in T. gondii has been associated with mutations in the rRNA genes of the apicoplast.[8][9]

Figure 1. Proposed mechanism of spiramycin's action against Toxoplasma gondii.

Quantitative Efficacy Data

The following tables summarize the quantitative data on the efficacy of spiramycin against Toxoplasma gondii from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Spiramycin against Toxoplasma gondii

| Host Cell Type | T. gondii Strain | Efficacy Metric | Value | Reference |

| Murine Peritoneal Macrophages | RH | IC50 | 218 mg/L | [10] |

| BT Cells | RH | IC50 | 20.16 µg/mL | [11] |

| Murine Peritoneal Macrophages | RH | IC50 | 246 µM | [12] |

| VERO Cells | RH | Tachyzoite Mortality (250 µg/mL, 120 min) | >90% | [11][13] |

| VERO Cells | RH | Tachyzoite Mortality (250 µg/mL, 24 h) | 93.6% | [11] |

Table 2: In Vivo Efficacy of Spiramycin in Murine Models of Toxoplasmosis

| Mouse Strain | T. gondii Strain | Treatment Protocol | Outcome | Reference |

| Swiss Albino | RH | 100 mg/kg/day (oral, 7 days) | Limited effect on survival | [14] |

| Swiss Albino | RH | 200 mg/kg/day (oral, 7 days) | Limited effect on survival | [14] |

| Swiss Albino | Me49 | 100 mg/kg/day (oral, 3 weeks) | Markedly reduced brain cyst burden | [14] |

| Swiss Albino | Me49 | 200 mg/kg/day (oral, 3 weeks) | Markedly reduced brain cyst burden | [14] |

| Swiss Albino | Me49 | 200 mg/kg/day (oral, 3 weeks, chronic infection) | Significantly decreased brain cyst burden | [14] |

| Swiss Albino | Me49 | 100 mg/kg/day (oral, 10 days) | Remarkable reduction in brain cyst number |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-toxoplasmic activity of spiramycin.

In Vitro Susceptibility Assay

This protocol outlines a common method for determining the in vitro efficacy of spiramycin against T. gondii tachyzoites.

References

- 1. frontierspartnerships.org [frontierspartnerships.org]

- 2. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro and In Vivo Potential of RH Strain of Toxoplasma gondii (Type I) in Tissue Cyst Forming - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Establishment of a murine model of congenital toxoplasmosis and validation of a qPCR assay to assess the parasite load in maternal and fetal tissues [frontiersin.org]

- 6. Spiramycin-loaded maltodextrin nanoparticles as a promising treatment of toxoplasmosis on murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic/Pharmacodynamic Modeling of Spiramycin against Mycoplasma synoviae in Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A quantitative competitive PCR method to determine the parasite load in the brain of Toxoplasma gondii-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nanoemulsion of Spiramycin against Tachyzoites of Toxoplasma gondii, RH Strain: Preparation, Toxicology, and Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.ekb.eg [journals.ekb.eg]

- 13. sid.ir [sid.ir]

- 14. Effectiveness of spiramycin in murine models of acute and chronic toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spiramycin: An In-depth Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramycin (B21755), a macrolide antibiotic traditionally used for treating toxoplasmosis and other bacterial infections, is increasingly recognized for its potent anti-inflammatory and immunomodulatory activities. This technical guide provides a comprehensive overview of the anti-inflammatory properties of Spiramycin, focusing on its molecular mechanisms of action, detailed experimental protocols for its investigation, and quantitative data from key studies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of Spiramycin in inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of pathological conditions. The search for novel anti-inflammatory agents with favorable safety profiles is a continuous endeavor in pharmaceutical research. Spiramycin, a 16-membered ring macrolide, has emerged as a promising candidate due to its ability to modulate key inflammatory signaling pathways.[1] This guide delves into the scientific evidence supporting the anti-inflammatory effects of Spiramycin, with a particular focus on its activity in macrophage-mediated inflammation.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Spiramycin exerts its anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Spiramycin has been shown to interfere with this cascade by:

-

Preventing the degradation of IκBα: By stabilizing IκBα, Spiramycin effectively keeps NF-κB inactive in the cytoplasm.

-

Inhibiting the nuclear translocation of the p65 subunit: Consequently, the transcription of NF-κB target genes, including inducible nitric oxide synthase (iNOS), is suppressed.[1]

Attenuation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a critical role in transducing extracellular signals into cellular responses, including inflammation. Spiramycin has been demonstrated to inhibit the phosphorylation of ERK and JNK in LPS-stimulated macrophages.[1][2] This inhibition contributes to the overall reduction in the expression of pro-inflammatory cytokines and enzymes.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the dose-dependent inhibitory effects of Spiramycin on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages. The data is compiled from a key study in the field.[1][2][3]

Table 1: Effect of Spiramycin on Nitric Oxide (NO) Production and iNOS Expression

| Spiramycin Concentration (µM) | NO Production (% of LPS control) | iNOS Protein Expression (% of LPS control) |

| 50 | 85% | 78% |

| 100 | 65% | 55% |

| 200 | 40% | 30% |

| 300 | 25% | 15% |

Table 2: Effect of Spiramycin on Pro-inflammatory Cytokine Production

| Spiramycin Concentration (µM) | IL-1β Production (% of LPS control) | IL-6 Production (% of LPS control) |

| 100 | 75% | 80% |

| 200 | 50% | 60% |

| 300 | 30% | 40% |

Table 3: Effect of Spiramycin on MAPK Phosphorylation

| Spiramycin Concentration (µM) | p-ERK/ERK (% of LPS control) | p-JNK/JNK (% of LPS control) | p-p38/p38 (% of LPS control) |

| 100 | 80% | 70% | ~90% |

| 200 | 55% | 45% | ~85% |

| 300 | 35% | 25% | ~80% |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the anti-inflammatory properties of Spiramycin.

Cell Culture and LPS Stimulation of RAW 264.7 Macrophages

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, and 6-well for Western blotting) and allow them to adhere overnight.[4][5]

-

Treatment:

-

Pre-treat the cells with various concentrations of Spiramycin (e.g., 50, 100, 200, 300 µM) for 1 hour.

-

Stimulate the cells with Lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL.[1]

-

Incubate for the desired time depending on the assay (e.g., 15-20 minutes for MAPK/NF-κB phosphorylation, 18-24 hours for cytokine and NO production).

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: The Griess assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.

-

Procedure:

-

After the incubation period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.[6][7][8]

-

Incubate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Pro-inflammatory Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of IL-1β and IL-6 in the cell culture supernatant.

-

Procedure:

-

Use commercially available ELISA kits for mouse IL-1β and IL-6.[9][10][11]

-

Follow the manufacturer's instructions for the assay protocol, which typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the cell culture supernatants and standards.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that produces a colorimetric signal.

-

Measuring the absorbance at the appropriate wavelength.

-

-

Calculate the cytokine concentrations based on the standard curve.

-

Western Blot Analysis for Signaling Proteins

-

Principle: Western blotting is used to detect and quantify the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Nuclear and Cytoplasmic Extraction (for NF-κB p65):

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against iNOS, p-ERK, ERK, p-JNK, JNK, p-p38, p38, IκBα, p65, β-actin (for whole-cell and cytoplasmic lysates), and Lamin B1 (for nuclear lysates). Recommended antibody dilutions are typically 1:1000.[16][17][18][19][20]

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-